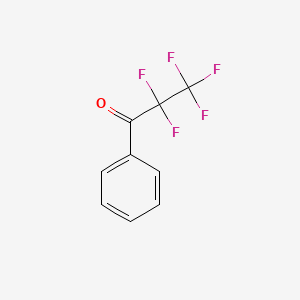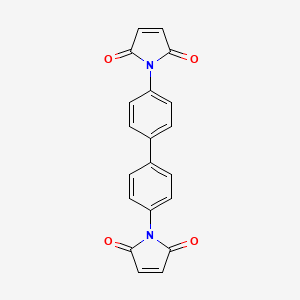
Fenil pentanofluorometil cetona
Descripción general
Descripción
Pentafluoroethyl phenyl ketone is a chemical compound with the molecular formula C9H5F5O . It is also known by other names such as 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one and Pentafluoroethylphenylketone .
Synthesis Analysis
The synthesis of Pentafluoroethyl phenyl ketone has been reported in several studies . For instance, a carbene-initiated chemodivergent molecular editing of indoles allows both skeletal and peripheral editing by trapping an electrophilic fluoroalkyl carbene generated in situ from fluoroalkyl N-triftosylhydrazones . Another study reported the carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy .Molecular Structure Analysis
The molecular structure of Pentafluoroethyl phenyl ketone can be represented by the InChI stringInChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H . The compound has a molecular weight of 224.13 g/mol . Chemical Reactions Analysis
Pentafluoroethyl phenyl ketone has been involved in various chemical reactions. For example, it has been used in the molecular editing of indoles with fluoroalkyl carbenes . The reaction mechanism and origins of the chemo- and regioselectivity have been probed by both experimental and theoretical methods .Physical and Chemical Properties Analysis
Pentafluoroethyl phenyl ketone has a molecular weight of 224.13 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica de la “Fenil pentanofluorometil cetona”, pero la información disponible es limitada. A continuación, se presentan algunas aplicaciones basadas en los datos recopilados:
Edición molecular
La “this compound” se ha utilizado en la edición molecular, particularmente en la activación del enlace α-C − F cuando se utilizan derivados de N-triftosilhidrazona. Esto se ha aplicado en la síntesis de varios indoles N-sustituidos .
Desarrollo de rutas sintéticas
Los investigadores han desarrollado rutas sintéticas para producir derivados fluorados de grupos carbonilo activados, incluida la this compound, para la detección de inhibidores selectivos y la caracterización de propiedades químicas para la inhibición selectiva .
Catálisis ácida de Lewis
El tris(pentafluorofenil)borano, relacionado con la this compound, se ha utilizado en catálisis con una amplia gama de aplicaciones reductoras en múltiples grupos funcionales .
Síntesis directa de cetonas
Existe investigación sobre la mejora de la síntesis de cetonas directamente a partir de ácidos carboxílicos y derivados, lo que podría implicar potencialmente compuestos como la this compound .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pentafluoroethyl phenyl ketone is a complex compound with a molecular weight of 224.1274 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been noted that similar compounds can undergo nucleophilic pentafluoroethylation and trifluoromethylation of aldehydes, ketones, and imines . This suggests that Pentafluoroethyl phenyl ketone may interact with its targets through similar mechanisms, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as phenylketones, are known to impact phenylalanine metabolism . This could potentially lead to downstream effects on protein synthesis and other metabolic processes.
Pharmacokinetics
Its molecular weight of 224.1274
Result of Action
Given its potential interaction with aldehydes, ketones, and imines , it may induce changes in these molecules that could have downstream effects on cellular functions.
Propiedades
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBUXALTYMBEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285772 | |
| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-52-5 | |
| Record name | 394-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)




![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)







